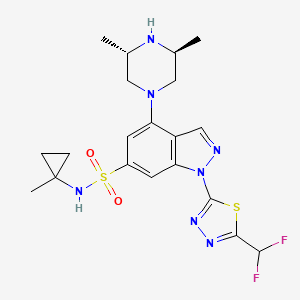

Parg-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H25F2N7O2S2 |

|---|---|

Molecular Weight |

497.6 g/mol |

IUPAC Name |

1-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-[(3S,5S)-3,5-dimethylpiperazin-1-yl]-N-(1-methylcyclopropyl)indazole-6-sulfonamide |

InChI |

InChI=1S/C20H25F2N7O2S2/c1-11-9-28(10-12(2)24-11)15-6-13(33(30,31)27-20(3)4-5-20)7-16-14(15)8-23-29(16)19-26-25-18(32-19)17(21)22/h6-8,11-12,17,24,27H,4-5,9-10H2,1-3H3/t11-,12-/m0/s1 |

InChI Key |

AQOUTSJIZZVANZ-RYUDHWBXSA-N |

Isomeric SMILES |

C[C@H]1CN(C[C@@H](N1)C)C2=CC(=CC3=C2C=NN3C4=NN=C(S4)C(F)F)S(=O)(=O)NC5(CC5)C |

Canonical SMILES |

CC1CN(CC(N1)C)C2=CC(=CC3=C2C=NN3C4=NN=C(S4)C(F)F)S(=O)(=O)NC5(CC5)C |

Origin of Product |

United States |

Foundational & Exploratory

Parg-IN-4: A Technical Guide to its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in the DNA damage response (DDR), acting as the primary hydrolase of poly(ADP-ribose) (PAR) chains. These PAR chains are synthesized by poly(ADP-ribose) polymerases (PARPs) at sites of DNA damage and serve as a scaffold to recruit DNA repair proteins. The dynamic regulation of PARylation by PARP and PARG is essential for maintaining genomic stability.[1][2] Inhibition of PARG represents a promising therapeutic strategy in oncology, particularly in cancers with underlying DNA repair defects. By preventing the removal of PAR chains, PARG inhibitors lead to the accumulation of PAR, which disrupts the normal DNA repair process and can lead to synthetic lethality in cancer cells with compromised DNA repair pathways, such as those with BRCA mutations.[3][4]

Parg-IN-4 is a potent and orally bioavailable small molecule inhibitor of PARG.[5] This technical guide provides an in-depth overview of the mechanism of action of this compound in DNA repair, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the enzymatic activity of PARG.[5] In the context of DNA damage, PARP enzymes, particularly PARP-1, are rapidly activated by DNA strand breaks. PARP-1 synthesizes long, branched chains of PAR on itself (auto-PARylation) and other acceptor proteins near the DNA lesion.[6] This accumulation of negatively charged PAR chains serves two main purposes: it helps to decondense chromatin, making the damaged DNA more accessible to repair proteins, and it acts as a signaling scaffold to recruit a multitude of DNA repair factors, including XRCC1, DNA ligase III, and DNA polymerase beta for base excision repair (BER) and single-strand break repair (SSBR).[7][8]

PARG is responsible for degrading these PAR chains, which is a crucial step for the completion of DNA repair and the recycling of PARP-1.[1][6] By inhibiting PARG, this compound leads to the hyper-accumulation of PAR at DNA damage sites.[3][9] This sustained PARylation has several downstream consequences that contribute to its anti-cancer activity:

-

Trapping of PARP-1 on DNA: The persistent PAR chains prevent the timely dissociation of PARP-1 from the DNA, effectively "trapping" it on the chromatin. This trapped PARP-1 complex can itself become a cytotoxic lesion, obstructing DNA replication and transcription.[1]

-

Impaired DNA Repair: The accumulation of PAR and trapped PARP-1 interferes with the recruitment and function of downstream DNA repair proteins, leading to unresolved DNA single-strand breaks.[2]

-

Replication Fork Stalling and Collapse: When a replication fork encounters an unresolved single-strand break or a trapped PARP-1 complex, it can lead to replication fork stalling and eventual collapse, generating more severe DNA double-strand breaks (DSBs).[1][4]

-

Synthetic Lethality: In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the DSBs generated by PARG inhibition cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of cancer cells with specific DNA repair defects is known as synthetic lethality.[4]

The signaling pathway below illustrates the central role of PARG in the DNA damage response and the mechanism of action of this compound.

Quantitative Data for this compound

The potency of this compound has been evaluated in various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound and other relevant PARG inhibitors.

Table 1: Biochemical Potency of this compound

| Assay Type | Parameter | Value (nM) | Reference |

| PARG Enzyme Assay | EC50 | 1.9 | [5] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |

| SNU601 | Gastric Cancer | EC50 | 11 | [5] |

| RMUGS | Ovarian Cancer | EC50 | 4.2 | [5] |

| RMUG-S | Ovarian Cancer | IC50 | 8 | [5] |

| Kuramochi | Ovarian Cancer | IC50 | 9 | [5] |

| OVISE | Ovarian Cancer | IC50 | 50 | [5] |

| OVMANA | Ovarian Cancer | IC50 | 120 | [5] |

| HCC1569 | Breast Cancer | IC50 | 80 | [5] |

| CAL851 | Breast Cancer | IC50 | 100 | [5] |

| HCC1937 | Breast Cancer | IC50 | 220 | [5] |

| HCC1954 | Breast Cancer | IC50 | 370 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

PAR Immunofluorescence Assay

This assay is used to visualize and quantify the accumulation of PAR in cells following treatment with a PARG inhibitor and a DNA damaging agent.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, U2OS) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with the desired concentration of this compound for 1-2 hours. Then, add a DNA damaging agent, such as methyl methanesulfonate (MMS), at a final concentration of 50 µg/mL and incubate for 1 hour.[10]

-

Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Fix the cells with ice-cold methanol for 10 minutes at -20°C.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against PAR (e.g., mouse anti-PAR monoclonal antibody) diluted in 1% BSA in PBS overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of nuclear PAR staining using image analysis software (e.g., ImageJ, Fiji).

γH2AX Foci Formation Assay

This assay is used to detect and quantify DNA double-strand breaks (DSBs) by visualizing the phosphorylation of histone H2AX (γH2AX) at sites of DNA damage.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound and a DNA damaging agent (e.g., ionizing radiation or a chemotherapeutic agent) for the desired duration.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX polyclonal antibody) diluted in 1% BSA in PBS overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594 goat anti-rabbit IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Count the number of distinct γH2AX foci per nucleus using automated or manual methods with image analysis software.

DNA Fiber Assay

This single-molecule technique is used to visualize and measure the dynamics of DNA replication forks, including fork speed and stalling.

Workflow Diagram:

Protocol:

-

Pulse Labeling: Culture cells to approximately 70-80% confluency. Sequentially pulse-label the cells with two different thymidine analogs: first with 25 µM 5-chloro-2'-deoxyuridine (CldU) for 20-30 minutes, followed by a wash and then a pulse with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes. This compound can be added before or during the labeling period to assess its effect on replication fork progression.

-

Cell Harvesting and Lysis: Harvest the cells by trypsinization and wash with ice-cold PBS. Resuspend a small number of cells (e.g., 2,000-5,000) in a lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS).

-

DNA Spreading: Place a drop of the cell lysate at one end of a microscope slide. Tilt the slide to allow the lysate to run down the length of the slide, which stretches the DNA fibers. Air dry the slide.

-

Denaturation and Fixation: Fix the DNA fibers with a 3:1 methanol:acetic acid solution for 10 minutes. Denature the DNA by incubating the slide in 2.5 M HCl for 1 hour at room temperature.

-

Immunostaining: Wash the slide extensively with PBS and block with 5% BSA in PBS. Incubate with primary antibodies that specifically recognize CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU). Following washes, incubate with appropriate fluorescently-labeled secondary antibodies.

-

Imaging and Analysis: Acquire images of the DNA fibers using a fluorescence microscope. Measure the length of the CldU (e.g., red) and IdU (e.g., green) tracks using image analysis software. Replication fork speed can be calculated from the length of the tracks and the duration of the pulse labeling. Stalled forks will appear as tracks that terminate prematurely.

Conclusion

This compound is a potent inhibitor of PARG that disrupts the normal process of DNA repair by inducing hyper-PARylation, leading to PARP-1 trapping, replication fork stalling, and the formation of cytotoxic DNA double-strand breaks. This mechanism of action provides a strong rationale for the development of this compound as a therapeutic agent for cancers with deficiencies in the homologous recombination repair pathway. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular effects of this compound and other PARG inhibitors.

References

- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forx Therapeutics identifies new PARG inhibitors for cancer | BioWorld [bioworld.com]

- 3. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. youtube.com [youtube.com]

- 9. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [en.bio-protocol.org]

- 10. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

What is the function of Parg-IN-4 in cancer cells?

An In-Depth Technical Guide on the Function of Parg-IN-4 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in the DNA damage response (DDR) pathway, acting as the primary hydrolase of poly(ADP-ribose) (PAR) chains. The dynamic regulation of PARylation by PARP and PARG is essential for maintaining genomic stability. In many cancers, the PARylation pathway is dysregulated, making PARG a compelling therapeutic target. This compound is a potent, orally bioavailable small molecule inhibitor of PARG that has demonstrated significant anti-tumor activity in preclinical models. This document provides a comprehensive overview of the function of this compound in cancer cells, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of the key signaling pathways involved.

Introduction to PARG and its Role in Cancer

Poly(ADP-ribosylation) is a post-translational modification where poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, catalyze the transfer of ADP-ribose units from NAD+ to acceptor proteins, forming long, branched PAR chains. This process is crucial for various cellular functions, including DNA repair, chromatin remodeling, and transcription.[1][2]

Poly(ADP-ribose) glycohydrolase (PARG) is the enzyme responsible for catabolizing these PAR chains by hydrolyzing the ribose-ribose bonds.[3][4] This reverses the PARP-mediated signaling, allowing for the timely disassembly of repair complexes and the restoration of normal cellular processes.[5][6] The coordinated action of PARP and PARG maintains a dynamic balance of PARylation, which is vital for effective DNA damage repair.[1]

In the context of cancer, elevated levels of PARG have been observed in various tumor types, including breast, liver, prostate, and esophageal cancers, and are often associated with poor patient outcomes.[3] The reliance of cancer cells on specific DNA repair pathways, especially in the context of other genetic defects (e.g., BRCA mutations), presents a therapeutic window for targeting enzymes like PARG.

This compound: A Potent PARG Inhibitor

This compound is a cell-permeable and orally available small molecule inhibitor of PARG with high potency.[7][8] By inhibiting PARG, this compound prevents the degradation of PAR chains, leading to their accumulation on chromatin. This sustained PARylation disrupts normal DNA repair and replication processes, ultimately inducing cancer cell death.[7][9]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PARG's glycohydrolase activity. This leads to several downstream cellular consequences in cancer cells:

-

Disruption of DNA Single-Strand Break (SSB) Repair: In SSB repair, PARP1 activation and subsequent PARylation recruit the scaffold protein XRCC1 to the site of damage. PARG-mediated de-PARylation is required for the timely release of XRCC1 and other repair factors to complete the repair process.[1][10] this compound-mediated PARG inhibition traps these factors on the PAR chains, stalling the repair process.[1]

-

Induction of Replication Stress: PARG plays a critical role in resolving replication stress to prevent replication fork collapse.[1][10] By inhibiting PARG, this compound causes the toxic accumulation of PAR at replication forks, leading to replication fork stalling and the formation of single-stranded DNA (ssDNA) gaps.[11][12] This accumulation of replication stress is a key driver of cytotoxicity in sensitive cancer cells.[11][13]

-

Synthetic Lethality: Similar to PARP inhibitors, PARG inhibitors like this compound can exhibit synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) deficiency (e.g., in BRCA1/2-mutated tumors).[3][11] The inability to repair the replication-associated DNA damage caused by PARG inhibition leads to cell death in these vulnerable cancer cells.

-

Downregulation of STAT3 Signaling: A novel anti-tumor mechanism of PARG inhibition involves the downregulation of Signal Transducer and Activator of Transcription 3 (STAT3) activity. PARG inhibition has been shown to reduce the phosphorylation of STAT3, a pro-oncogenic transcription factor, in both tumor cells and immune cells. This leads to direct tumor cell growth inhibition and the activation of anti-tumor immune responses.[14][15]

Quantitative Data on this compound Activity

The following tables summarize the in vitro and in vivo efficacy of this compound across various preclinical models.

Table 1: In Vitro Potency and Anti-proliferative Activity of this compound

| Parameter | Cell Line/Target | Value | Reference |

| EC50 | PARG Enzyme | 1.9 nM | [7][8] |

| EC50 | SNU601 (Gastric Cancer) | 11 nM | [8] |

| EC50 | RMUG-S (Ovarian Cancer) | 4.2 nM | [8] |

| IC50 | RMUG-S (Ovarian Cancer) | 8 nM | [8] |

| IC50 | Kuramochi (Ovarian Cancer) | 9 nM | [8] |

| IC50 | OVISE (Ovarian Cancer) | 50 nM | [8] |

| IC50 | OVMANA (Ovarian Cancer) | 120 nM | [8] |

| IC50 | HCC1569 (Breast Cancer) | 0.08 µM | [8] |

| IC50 | CAL851 (Breast Cancer) | 0.1 µM | [8] |

| IC50 | HCC1937 (Breast Cancer) | 0.22 µM | [8] |

| IC50 | HCC1954 (Breast Cancer) | 0.37 µM | [8] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Model | Dosing | Duration | Outcome | Reference |

| Patient-Derived HBCx-34 Xenograft (Mouse) | 100 mg/kg; p.o.; QD | 45 days | Tumor regression; TGI rate of 110% | [8] |

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; p.o.: Per os (by mouth); QD: Quaque die (once a day); TGI: Tumor Growth Inhibition.

Key Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular pathways affected by this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. PARG suppresses tumorigenesis and downregulates genes controlling angiogenesis, inflammatory response, and immune cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prospects for PARG inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 5. Frontiers | Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy [frontiersin.org]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. jitc.bmj.com [jitc.bmj.com]

- 15. Upregulation of PARG in prostate cancer cells suppresses their malignant behavior and downregulates tumor-promoting genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Parg-IN-4: A Technical Guide to its Role in Poly(ADP-ribose) Glycohydrolase (PARG) Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Parg-IN-4, a potent and orally available small molecule inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG). PARG is a key enzyme in the DNA damage response (DDR) pathway, responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. Inhibition of PARG represents a promising therapeutic strategy in oncology, particularly for cancers with specific DNA repair deficiencies. This document details the mechanism of action of this compound, summarizes its inhibitory activity, provides detailed experimental protocols for its characterization, and visualizes its role in cellular signaling pathways and the broader context of drug discovery workflows.

Introduction to PARG and the Role of this compound

Poly(ADP-ribosyl)ation is a critical post-translational modification involved in various cellular processes, most notably the DNA damage response.[1][2] Upon DNA damage, Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1 and PARP2, are recruited to the site of injury and synthesize long, branched chains of poly(ADP-ribose) on themselves and other acceptor proteins.[3] These PAR chains act as a scaffold to recruit DNA repair machinery.[3]

Poly(ADP-ribose) Glycohydrolase (PARG) is the primary enzyme responsible for the catabolism of these PAR chains, hydrolyzing the glycosidic bonds to release ADP-ribose units.[3][4] This degradation is crucial for recycling ADP-ribose and for the timely disassembly of the repair complex to allow subsequent repair steps to proceed.[5] By inhibiting PARG, this compound prevents the breakdown of PAR chains, leading to their accumulation. This persistent PARylation can lead to the trapping of PARP on DNA, stalling of replication forks, and ultimately, cell death, a mechanism that can be particularly effective in cancer cells with underlying DNA repair defects.[2][5] this compound is a cell-permeable and orally bioavailable inhibitor of PARG, making it a valuable tool for preclinical cancer research.[6]

Quantitative Data for this compound

The inhibitory activity of this compound has been characterized through various in vitro and cellular assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| EC50 | 1.9 nM | Poly(ADP-ribose) Glycohydrolase (PARG) | [6] |

| EC50 | 4.2 nM | RMUGS (Ovarian Cancer) Cell Viability | [6] |

| EC50 | 11 nM | SNU601 (Gastric Cancer) Cell Viability | [6] |

| IC50 | 8 nM | RMUG-S (Ovarian Cancer) Anti-proliferative Activity | [6] |

| IC50 | 9 nM | Kuramochi (Ovarian Cancer) Anti-proliferative Activity | [6] |

| IC50 | 50 nM | OVISE (Ovarian Cancer) Anti-proliferative Activity | [6] |

| IC50 | 120 nM | OVMANA (Ovarian Cancer) Anti-proliferative Activity | [6] |

| IC50 | 0.08 µM | HCC1569 (Breast Cancer) Anti-proliferative Activity | [6] |

| IC50 | 0.1 µM | CAL851 (Breast Cancer) Anti-proliferative Activity | [6] |

| IC50 | 0.22 µM | HCC1937 (Breast Cancer) Anti-proliferative Activity | [6] |

| IC50 | 0.37 µM | HCC1954 (Breast Cancer) Anti-proliferative Activity | [6] |

| Ki | Not Reported | - | - |

Signaling Pathways and Experimental Workflows

DNA Damage Response Signaling Pathway

The following diagram illustrates the central role of PARP and PARG in the DNA single-strand break repair (SSBR) pathway and the mechanism of action of this compound.

Caption: DNA Damage Response Pathway and this compound Inhibition.

Experimental Workflow for PARG Inhibitor Evaluation

The development and characterization of a PARG inhibitor like this compound typically follows a structured workflow from initial screening to in vivo validation.

Caption: A typical experimental workflow for evaluating PARG inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other PARG inhibitors.

In Vitro PARG Inhibition Assay (Radiometric)

This protocol is adapted from a method for assessing in vitro PARG activity using a radiolabeled substrate.[1]

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against purified PARG enzyme.

Materials:

-

Recombinant human PARG enzyme

-

[³²P]-labeled PAR substrate

-

This compound

-

PARG assay buffer (e.g., from Trevigen)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in PARG assay buffer.

-

Enzyme Reaction: a. In a microcentrifuge tube, pre-incubate the PARG enzyme with varying concentrations of this compound or vehicle control in PARG assay buffer for a specified time (e.g., 10 minutes) at 37°C. b. Initiate the reaction by adding the [³²P]-PAR substrate. c. Incubate the reaction mixture at 37°C for a defined period (e.g., 2 hours).

-

Reaction Termination and Analysis: a. Stop the reaction by adding a suitable stop solution (e.g., containing EDTA). b. Spot the reaction products onto a TLC plate. c. Separate the undigested [³²P]-PAR from the hydrolyzed [³²P]-ADP-ribose products using an appropriate mobile phase. d. Visualize and quantify the amount of hydrolyzed product using a phosphorimager.

-

Data Analysis: a. Calculate the percentage of PARG inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular PARG Activity Assay (Immunofluorescence)

This protocol is based on a high-content immunofluorescence assay to measure PARG activity in cells by detecting the accumulation of PAR.[3]

Objective: To determine the cellular potency (EC50) of this compound by measuring the accumulation of PAR chains in cells following DNA damage.

Materials:

-

HeLa cells (or other suitable cell line)

-

This compound

-

DNA damaging agent (e.g., Methyl methanesulfonate - MMS)

-

Primary antibody against PAR

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., Hoechst)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed HeLa cells in a 384-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 1 hour.

-

Induction of DNA Damage: Co-treat the cells with a fixed concentration of MMS (e.g., 50 µg/mL) for 1 hour to induce PARP activation and PAR synthesis.

-

Fixation and Permeabilization: a. Fix the cells with 95% methanol/PBS. b. Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Immunostaining: a. Block the cells with a suitable blocking buffer. b. Incubate the cells with the primary anti-PAR antibody. c. Wash the cells and incubate with the fluorescently labeled secondary antibody and Hoechst stain.

-

Imaging and Analysis: a. Acquire images using a high-content imaging system. b. Quantify the total nuclear fluorescence intensity of the PAR signal in each well.

-

Data Analysis: a. Normalize the PAR signal to the vehicle control (MMS treatment without inhibitor). b. Plot the normalized PAR signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general framework for performing a CETSA to confirm the target engagement of this compound with PARG in a cellular context.

Objective: To demonstrate that this compound directly binds to and stabilizes PARG in intact cells.

Materials:

-

Cells expressing PARG

-

This compound

-

PBS

-

Lysis buffer with protease inhibitors

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against PARG

Procedure:

-

Cell Treatment: Treat two separate populations of cells with either this compound at a saturating concentration or vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

Heat Treatment: a. Aliquot the cell suspensions into PCR tubes. b. Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a PCR machine, followed by a cooling step.

-

Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Protein Analysis: a. Collect the supernatant (soluble fraction). b. Denature the protein samples and separate them by SDS-PAGE. c. Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-PARG antibody to detect the amount of soluble PARG at each temperature.

-

Data Analysis: a. Quantify the band intensities for soluble PARG at each temperature for both the this compound-treated and vehicle-treated samples. b. Plot the normalized band intensity against the temperature to generate melting curves. c. A shift in the melting curve to higher temperatures for the this compound-treated sample compared to the vehicle control indicates thermal stabilization and target engagement.

Conclusion

This compound is a potent and specific inhibitor of PARG with demonstrated activity in both biochemical and cellular assays. Its ability to induce the accumulation of PAR chains and promote cell death in cancer cell lines highlights the therapeutic potential of PARG inhibition. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the continued investigation and development of this compound and other novel PARG inhibitors. Further research, including the determination of its Ki value and extensive in vivo studies, will be crucial in fully elucidating its therapeutic utility in oncology.

References

- 1. Selective Small Molecule Inhibition of Poly(ADP-Ribose) Glycohydrolase (PARG) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PARG inhibitors and how do they work? [synapse.patsnap.com]

- 3. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PARP and PARG inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Biological Effects of Parg-IN-4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological effects, mechanism of action, and experimental data related to Parg-IN-4, a potent and orally available inhibitor of Poly(ADP-ribose) glycohydrolase (PARG). The information is intended to support research and development efforts in oncology and related fields.

Introduction: The PARP-PARG Axis in DNA Repair

In cellular biology, the dynamic process of poly(ADP-ribosyl)ation (PARylation) is critical for a multitude of processes, most notably the DNA Damage Response (DDR).[1] This pathway is primarily governed by two enzyme families:

-

Poly(ADP-ribose) Polymerases (PARPs): Upon detecting DNA damage, PARP enzymes utilize NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to themselves and other acceptor proteins near the damage site.[2][3] This modification serves as a scaffold to recruit DNA repair machinery.[4][5]

-

Poly(ADP-ribose) Glycohydrolase (PARG): As the primary enzyme responsible for PAR degradation, PARG reverses the action of PARPs by hydrolyzing the ribose-ribose bonds within PAR chains.[4][6][7] This activity is essential for recycling PARP and disassembling the repair complex, thereby regulating the overall DNA repair process.[1][2]

The inhibition of PARG presents a compelling therapeutic strategy. By preventing the removal of PAR chains, PARG inhibitors lead to the hyper-PARylation and trapping of PARP on chromatin, obstruction of DNA replication and repair, and ultimately, synthetic lethality in cancer cells that have underlying defects in DNA repair pathways.[1][7]

This compound: A Potent PARG Inhibitor

This compound is a cell-permeable, orally bioavailable small molecule inhibitor of the PARG enzyme.[8] Its high potency and favorable pharmacological properties make it a valuable tool for investigating the therapeutic potential of PARG inhibition in cancer.[8]

Quantitative Data on this compound

The following tables summarize the key quantitative data reported for this compound's biological activity.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line / Target | Description | Citation |

|---|---|---|---|---|

| Enzymatic Inhibition | ||||

| EC₅₀ | 1.9 nM | PARG Enzyme | 50% effective concentration for inhibiting PARG enzymatic activity. | [8] |

| Cell Viability | ||||

| EC₅₀ | 4.2 nM | RMUGS (Ovarian Cancer) | 50% effective concentration for reducing cell viability. | [8] |

| EC₅₀ | 11 nM | SNU601 (Gastric Cancer) | 50% effective concentration for reducing cell viability. | [8] |

| Antiproliferative Activity | ||||

| IC₅₀ | 8 nM | RMUG-S (Ovarian Cancer) | 50% inhibitory concentration against cell proliferation. | [8] |

| IC₅₀ | 9 nM | Kuramochi (Ovarian Cancer) | 50% inhibitory concentration against cell proliferation. | [8] |

| IC₅₀ | 50 nM | OVISE (Ovarian Cancer) | 50% inhibitory concentration against cell proliferation. | [8] |

| IC₅₀ | 120 nM | OVMANA (Ovarian Cancer) | 50% inhibitory concentration against cell proliferation. | [8] |

| IC₅₀ | 0.08 µM | HCC1569 (Breast Cancer) | 50% inhibitory concentration against cell proliferation. | [8] |

| IC₅₀ | 0.1 µM | CAL851 (Breast Cancer) | 50% inhibitory concentration against cell proliferation. | [8] |

| IC₅₀ | 0.22 µM | HCC1937 (Breast Cancer) | 50% inhibitory concentration against cell proliferation. | [8] |

| IC₅₀ | 0.37 µM | HCC1954 (Breast Cancer) | 50% inhibitory concentration against cell proliferation. |[8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Duration | Outcome | Citation |

|---|

| Patient-Derived HBCx-34 Xenograft Mouse Model | 100 mg/kg; p.o.; QD | 45 days | Induced tumor regression with a Tumor Growth Inhibition (TGI) rate of 110%. |[8] |

Signaling Pathways and Mechanism of Action

The biological effects of this compound stem from its direct inhibition of PARG, which disrupts the tightly regulated PARP-PARG cycle.

References

- 1. What are PARG inhibitors and how do they work? [synapse.patsnap.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Parg-IN-4: A Technical Guide to its Application as a Chemical Probe for Poly(ADP-ribose) Glycohydrolase (PARG) Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response (DDR), responsible for the catabolism of poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. The dynamic regulation of PARylation is critical for cellular processes such as DNA repair, replication, and transcription. Dysregulation of this pathway is implicated in various diseases, including cancer. Parg-IN-4 is a potent and cell-permeable small molecule inhibitor of PARG, emerging as a valuable chemical probe to investigate the physiological and pathological roles of this enzyme. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and a discussion of its application in studying PARG-related signaling pathways.

Introduction to PARG and the Role of PARylation

The reversible post-translational modification of proteins with poly(ADP-ribose) (PAR) is a critical signaling mechanism in response to DNA damage.[1][2][3] PARP enzymes, primarily PARP1 and PARP2, are activated by DNA breaks and catalyze the synthesis of long, branched PAR chains on themselves and other acceptor proteins, including histones.[1][4] This process, known as PARylation, leads to the recruitment of DNA repair factors to the site of damage.[4][5][6]

Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for degrading these PAR chains, acting as a key negative regulator of the PAR signal.[3][6] By hydrolyzing the glycosidic bonds between ADP-ribose units, PARG ensures a transient PAR signal, allowing for the timely disassembly of repair complexes and the restoration of chromatin structure.[2] Given its central role in the DDR, inhibition of PARG presents a compelling therapeutic strategy, particularly in cancers with underlying DNA repair defects.

This compound is a potent and orally available inhibitor of PARG.[7] Its utility as a chemical probe allows for the precise dissection of PARG function in various cellular contexts.

This compound: Quantitative Data

This compound has been characterized by its potent enzymatic and cellular activity. The following tables summarize the key quantitative data reported for this inhibitor.

| Parameter | Value | Target |

| EC50 | 1.9 nM | Poly(ADP-ribose) Glycohydrolase (PARG) |

Table 1: Enzymatic Activity of this compound.[7]

| Cell Line | Cancer Type | IC50 |

| RMUG-S | Ovarian Cancer | 8 nM |

| Kuramochi | Ovarian Cancer | 9 nM |

| SNU601 | - | 11 nM (EC50) |

| RMUGS | - | 4.2 nM (EC50) |

| OVISE | Ovarian Cancer | 50 nM |

| OVMANA | Ovarian Cancer | 120 nM |

| HCC1569 | Breast Cancer | 0.08 µM |

| CAL851 | Breast Cancer | 0.1 µM |

| HCC1937 | Breast Cancer | 0.22 µM |

| HCC1954 | Breast Cancer | 0.37 µM |

Table 2: In Vitro Cellular Activity of this compound in Various Cancer Cell Lines.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as a chemical probe.

Cell Viability and Proliferation Assays (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability using a colorimetric MTT assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Immunofluorescence for PAR Accumulation

This protocol details the detection of intracellular poly(ADP-ribose) accumulation following this compound treatment.

Materials:

-

Cells grown on coverslips or in imaging-compatible plates

-

This compound

-

DNA damaging agent (e.g., methyl methanesulfonate - MMS)

-

Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBST)

-

Primary antibody against PAR (e.g., 10H mouse monoclonal)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse)

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with this compound at the desired concentration for a specified time. To induce PARP activity, co-treat with a DNA damaging agent like MMS for a short period (e.g., 30 minutes) before fixation.

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 for 10 minutes. Alternatively, fix and permeabilize with ice-cold methanol for 10 minutes at -20°C.

-

Blocking: Wash the cells with PBS and block with 5% BSA in PBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the cells with the primary anti-PAR antibody diluted in blocking buffer overnight at 4°C. The following day, wash the cells with PBST and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Staining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash the coverslips and mount them onto microscope slides with an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of the PAR signal within the nucleus to assess the effect of this compound on PAR accumulation.

In Vivo Xenograft Study

This is a general protocol for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) mouse model.[7]

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Patient-derived breast cancer tissue (e.g., HBCx-34)

-

This compound

-

Vehicle for oral administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor fragments from a patient-derived breast cancer xenograft model into the flank of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound orally at a specified dose (e.g., 100 mg/kg) and schedule (e.g., once daily). The control group receives the vehicle on the same schedule.[7]

-

Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: Continue the treatment for a predetermined period (e.g., 45 days) or until the tumors in the control group reach a specified size.[7] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound. Calculate the tumor growth inhibition (TGI).

Signaling Pathways and Experimental Workflows

PARG's Role in Single-Strand Break Repair (SSBR)

This compound can be used to probe the dynamics of the SSBR pathway. Upon DNA damage, PARP1 is recruited to the site of a single-strand break and synthesizes PAR chains, which in turn recruit the scaffold protein XRCC1 and other repair factors. PARG is then required to hydrolyze the PAR chains, allowing for the release of the repair machinery and the completion of the repair process. Inhibition of PARG with this compound leads to the persistence of PARylation and the trapping of repair proteins at the damage site, ultimately stalling the repair process.

Caption: Role of PARG in Single-Strand Break Repair.

Experimental Workflow for Using this compound as a Chemical Probe

The following workflow outlines the general steps for using this compound to investigate the cellular consequences of PARG inhibition.

Caption: this compound Experimental Workflow.

Conclusion

This compound is a potent and specific chemical probe for interrogating the function of PARG in cellular processes. Its ability to induce the accumulation of PAR chains provides a robust readout for target engagement and allows for the detailed investigation of the downstream consequences of PARG inhibition. The experimental protocols and workflows provided in this guide offer a framework for researchers to utilize this compound effectively in their studies of the DNA damage response and cancer biology. Further characterization of its selectivity profile and pharmacokinetic properties will continue to enhance its value as a tool for both basic research and drug discovery.

References

- 1. Discovery and structure-activity relationships of modified salicylanilides as cell permeable inhibitors of poly(ADP-ribose) glycohydrolase (PARG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Poly ADP-Ribose Glycohydrolase Sensitizes Ovarian Cancer Cells to Poly ADP-Ribose Polymerase Inhibitors and Platinum Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Prospects for PARG inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

A Technical Guide to Parg-IN-4 and Synthetic Lethality in BRCA-Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The principle of synthetic lethality has revolutionized targeted cancer therapy, most notably with the success of Poly(ADP-ribose) Polymerase (PARP) inhibitors in treating cancers with mutations in the BRCA1 or BRCA2 genes. This guide explores a complementary and promising therapeutic strategy: the inhibition of Poly(ADP-ribose) Glycohydrolase (PARG). PARG is the primary enzyme responsible for catabolizing poly(ADP-ribose) (PAR) polymers, effectively reversing the action of PARP. Inhibition of PARG creates a distinct state of cellular toxicity that is particularly lethal to cancer cells deficient in the Homologous Recombination (HR) DNA repair pathway, a hallmark of BRCA-mutant tumors. This document provides an in-depth analysis of the mechanism of action, a compilation of key quantitative data, detailed experimental protocols, and visual models of the underlying biological processes to equip researchers and drug developers with a comprehensive understanding of this emerging therapeutic target.

The PARylation Cycle and the Role of PARG

The dynamic process of poly(ADP-ribosyl)ation (PARylation) is a critical post-translational modification that regulates the DNA Damage Response (DDR).

-

PARP Activation: Upon detecting DNA breaks, particularly single-strand breaks (SSBs), PARP enzymes (primarily PARP1) bind to the damaged site.[1][2] This binding activates PARP to catalyze the formation of long, branched chains of PAR on itself and other acceptor proteins, including histones.[2][3]

-

Signal Transduction: These negatively charged PAR polymers act as a scaffold, recruiting DDR proteins (like XRCC1) to the site of damage to initiate repair.[1]

-

PARG-Mediated De-PARylation: For the repair process to be completed and to restore cellular homeostasis, these PAR chains must be removed. PARG is the key enzyme that hydrolyzes the ribose-ribose bonds within PAR chains, breaking them down into free ADP-ribose.[3][4][5] This action allows the release of PARP and other repair factors from the DNA, completing the cycle.[3]

Inhibition of PARG disrupts this tightly regulated cycle. By blocking the degradation of PAR, PARG inhibitors (such as Parg-IN-4 and the well-studied compound PDD00017273) cause a massive accumulation of PAR polymers at DNA damage sites.[6][7]

Synthetic Lethality in BRCA-Mutant Cells

The concept of synthetic lethality describes a relationship where a deficiency in either of two genes has no effect on cell viability, but the simultaneous loss of both results in cell death.[8] This is the principle underlying the efficacy of both PARP and PARG inhibitors in BRCA-mutant cancers.

-

Replication Stress: The accumulation of PAR polymers due to PARG inhibition is not benign. It physically obstructs DNA replication and repair machinery, leading to the stalling of replication forks.[4][6]

-

Lesion Conversion: These stalled forks are fragile structures that can collapse, converting transient SSBs into highly toxic DNA double-strand breaks (DSBs).[1][9][10]

-

HR Deficiency: In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway. However, BRCA1 and BRCA2 are essential proteins in the HR pathway.[1][8] Cells with BRCA mutations are HR-deficient and cannot properly repair these DSBs.[1][10]

-

Cell Death: The inability to resolve the DSBs generated by PARG inhibition leads to widespread genomic instability and, ultimately, cell death through mitotic catastrophe.[1][9]

Therefore, PARG inhibition is synthetically lethal with BRCA deficiency. While normal cells with functional HR can tolerate the increase in DSBs, BRCA-mutant cells cannot.[4][6]

Quantitative Data on PARG Inhibitor Efficacy

The following tables summarize quantitative data from preclinical studies using the specific PARG inhibitor PDD00017273, which demonstrates the principles applicable to this compound.

Table 1: Cell Viability and Clonogenic Survival in Response to PARG Inhibition

Data is synthesized from studies demonstrating sensitivity in HR-deficient backgrounds. SF = Surviving Fraction.

| Cell Line / Condition | Genetic Background | Assay Type | PARG Inhibitor Treatment | Outcome | Reference |

| MCF7 | BRCA-proficient | Clonogenic | 0.3 µM PDD00017273 | High Survival | [6] |

| MCF7 + BRCA1 siRNA | HR-deficient | Clonogenic | 0.3 µM PDD00017273 | Reduced SF | [6] |

| MCF7 + BRCA2 siRNA | HR-deficient | Clonogenic | 0.3 µM PDD00017273 | Reduced SF | [6] |

| MCF7 + PALB2 siRNA | HR-deficient | Clonogenic | 0.3 µM PDD00017273 | Reduced SF | [6] |

| Ovarian Cancer Organoids | HR-deficient (BRCA1 mut) | Viability | PDD00017273 | Sensitive | [11] |

| Ovarian Cancer Organoids | HR-proficient | Viability | PDD00017273 | Resistant | [11] |

| MDA-MB-231 + IR | Breast Cancer | Viability (MTT) | PDD00017273 + 4 Gy IR | Significant viability drop | [12] |

| MCF-7 + IR | Breast Cancer | Clonogenic | PDD00017273 + 4 Gy IR | Significant reduction in clonogenicity | [12] |

Table 2: Effect of PARG Inhibition on DNA Damage and Repair Markers

Quantification of nuclear foci by immunofluorescence serves as a surrogate for DNA damage and pathway activation.

| Cell Line / Condition | Marker | PARG Inhibitor Treatment | Observation | Implication | Reference |

| MCF7 | γH2AX | PDD00017273 | Increased foci count | Increased DNA damage | [6] |

| MCF7 + BRCA2 siRNA | γH2AX | PARG siRNA | Significantly increased foci | Unrepaired DNA damage | [6] |

| MCF7 | RAD51 | PDD00017273 | Increased foci count | Activation of HR pathway | [6] |

| Ovarian Cancer Cells | S-phase PAR | PDD00017273 | Increased PAR levels | Replication stress, Okazaki fragment processing defects | [13] |

| Ovarian Cancer Cells | ssDNA Gaps | PDD00017273 | Accumulation of gaps | Correlates with drug sensitivity | [11][13] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are standard protocols used to evaluate PARG inhibitors.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate into a colony, measuring long-term cytotoxic effects.

-

Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 200-2000 cells/well, optimized per cell line) and allow them to adhere overnight.[14]

-

Treatment: Treat cells with a range of concentrations of the PARG inhibitor (e.g., this compound) or vehicle control (DMSO).

-

Incubation: Incubate the cells for 8-21 days, allowing sufficient time for colonies to form (typically >50 cells).[14]

-

Fixation and Staining: Aspirate the media, wash with PBS, and fix the colonies with 100% methanol for 20 minutes. Stain with 0.5% crystal violet solution for 30 minutes.[14]

-

Quantification: Wash away excess stain with water and allow plates to dry. Count the colonies manually or using an automated colony counter.

-

Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition relative to the vehicle control.

Immunofluorescence for DNA Damage Foci (γH2AX)

This method visualizes the accumulation of proteins at sites of DNA damage. γH2AX is a widely used marker for DSBs.

-

Cell Culture: Seed cells on glass coverslips in a 12- or 24-well plate and allow them to adhere.

-

Treatment: Treat cells with the PARG inhibitor for the desired time (e.g., 24 hours).

-

Fixation: Aspirate media and fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes on ice.[15]

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.5% Triton X-100 in PBS for 10 minutes on ice to allow antibody entry.[15][16]

-

Blocking: Wash with PBS and block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.[15]

-

Primary Antibody: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA/PBS for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash three times with PBS. Mount the coverslip onto a microscope slide using a mounting medium containing DAPI to counterstain the nuclei.[15] Image the cells using a confocal or fluorescence microscope and quantify the number of foci per nucleus.

DNA Fiber Assay

This technique directly visualizes DNA replication at the single-molecule level, allowing for the measurement of fork stalling.

-

Sequential Labeling: Pulse-label replicating cells with a first nucleotide analog, 25 µM CldU (5-chloro-2'-deoxyuridine), for 20 minutes. Replace the medium and pulse-label with a second analog, 250 µM IdU (5-iodo-2'-deoxyuridine), for another 20 minutes.[6] PARG inhibitor is present during this labeling period.

-

Cell Lysis: Harvest the cells and lyse them in a buffer solution on a microscope slide.

-

DNA Spreading: Tilt the slide to allow the DNA to spread down the slide in a uniform direction, creating linear "fibers."

-

Fixation and Denaturation: Fix the DNA fibers and denature with HCl to expose the incorporated nucleotide analogs.

-

Immunostaining: Block the slides and stain with primary antibodies that specifically recognize CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU). Follow with corresponding fluorescently-labeled secondary antibodies.

-

Imaging and Analysis: Visualize the fibers using a fluorescence microscope. CldU and IdU tracks will appear as distinct colors. Stalled forks are identified by the termination of the second label (IdU) immediately after the first (CldU). Measure the lengths of the tracks to quantify fork speed and stalling frequency.[6]

Western Blot for PAR Levels

This assay quantifies the total amount of PAR polymers in the cell, providing a direct measure of PARG inhibition.

-

Cell Lysis: Treat cells with the PARG inhibitor or vehicle. Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for PAR polymers. Follow with an HRP-conjugated secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal. The intensity of the high-molecular-weight smear corresponds to the level of PARylation.[6] Use an antibody for a loading control (e.g., tubulin or actin) to confirm equal protein loading.[6]

Conclusion and Future Directions

The inhibition of PARG represents a robust and promising therapeutic strategy for the treatment of BRCA-mutant and other HR-deficient cancers. By causing an accumulation of PAR polymers, PARG inhibitors induce replication stress that is selectively lethal to tumors incapable of repairing the resulting DNA damage. The preclinical data strongly support the synthetic lethal interaction between PARG inhibition and defects in the HR pathway.

Future research should focus on:

-

Biomarker Discovery: While BRCA status is a strong predictor of sensitivity, recent studies suggest that the accumulation of ssDNA gaps may be a more direct functional biomarker for predicting response to PARG inhibitors, regardless of HR status.[11][13]

-

Combination Therapies: Exploring the synergy of PARG inhibitors with other agents, such as PARP inhibitors or platinum-based chemotherapies, could enhance therapeutic efficacy and overcome resistance.[3]

-

Mechanisms of Resistance: Understanding how tumors might develop resistance to PARG inhibitors is critical for the long-term clinical success of this drug class. Loss of PARG itself has been identified as a mechanism of resistance to PARP inhibitors, creating a complex interplay that requires further investigation.[9][17][18]

This guide provides a foundational framework for understanding and investigating the therapeutic potential of this compound and other PARG inhibitors. The continued exploration of this target holds significant promise for advancing precision oncology.

References

- 1. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of BRCA Mutations in Cancer Treatment with Poly(ADP-ribose) Polymerase (PARP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Poly ADP-Ribose Glycohydrolase Sensitizes Ovarian Cancer Cells to Poly ADP-Ribose Polymerase Inhibitors and Platinum Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific killing of DNA damage-response deficient cells with inhibitors of poly(ADP-ribose) glycohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Specific killing of DNA damage-response deficient cells with inhibitors of poly(ADP-ribose) glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PARG-deficient tumor cells have an increased dependence on EXO1/FEN1-mediated DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. PARG Inhibition Modulates Viability, Clonogenicity and Migration of Breast Cancer Cells Response to Radiotherapy [zumj.journals.ekb.eg]

- 13. pnas.org [pnas.org]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]

- 18. Selective Loss of PARG Restores PARylation and Counteracts PARP Inhibitor-Mediated Synthetic Lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Parg-IN-4 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response (DDR), responsible for catabolizing poly(ADP-ribose) (PAR) chains synthesized by poly(ADP-ribose) polymerases (PARPs). The dynamic regulation of PARylation is critical for the proper recruitment and function of DNA repair proteins. Inhibition of PARG represents a promising therapeutic strategy in oncology, particularly for tumors with inherent DNA repair deficiencies. Parg-IN-4 is a potent and orally bioavailable small molecule inhibitor of PARG. This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Cellular Pathways Modulated by this compound

This compound primarily exerts its effects by disrupting the cellular response to DNA damage, leading to replication stress and cell death, particularly in cancer cells. The core pathways affected are:

-

Single-Strand Break Repair (SSBR): PARG is essential for the efficient turnover of PAR chains at sites of single-strand breaks (SSBs). Inhibition by this compound leads to the persistent PARylation of PARP1 and other DNA repair factors, such as XRCC1, trapping them at the damage site. This prevents the recruitment of downstream repair proteins and stalls the SSBR process.

-

Replication Fork Stability and Progression: The accumulation of unresolved SSBs and PARP-DNA complexes due to this compound treatment poses a significant challenge to the replication machinery. This leads to the stalling and collapse of replication forks, the formation of DNA double-strand breaks (DSBs), and the activation of the S-phase checkpoint.

-

Double-Strand Break Repair (DSBR): The DSBs generated as a consequence of replication fork collapse require repair through either homologous recombination (HR) or non-homologous end joining (NHEJ). While PARG inhibition can be synthetically lethal in HR-deficient tumors, its impact on HR-proficient cells is also significant, primarily through the induction of "replication catastrophe." The persistent PARylation can also influence the balance between HR and NHEJ pathway choice.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and other PARG inhibitors on cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 / EC50 (nM) |

| RMUG-S | Ovarian Cancer | 8 |

| Kuramochi | Ovarian Cancer | 9 |

| OVISE | Ovarian Cancer | 50 |

| OVMANA | Ovarian Cancer | 120 |

| HCC1569 | Breast Cancer | 80 |

| CAL851 | Breast Cancer | 100 |

| HCC1937 | Breast Cancer | 220 |

| HCC1954 | Breast Cancer | 370 |

| SNU601 | Not Specified | 11 |

| RMUGS | Not Specified | 4.2 |

Table 2: Effect of PARG Inhibition on DNA Damage Markers

| Cell Line | Treatment | Endpoint | Result | Reference |

| PC3 | PARG inhibitors (JA2120, JA2131) + 7 Gy IR | γH2AX foci intensity | Significant increase | [2] |

| MIAPaCa2 | PARG knockdown + MMS | γH2AX levels | Enhanced levels | [3] |

| Lymphoblastoid cells (BRCA1 hetero) | Olaparib (PARP inhibitor) + 2 Gy gamma radiation | Retention of γH2AX foci at 24h | Significant retention | [4] |

Table 3: Impact of PARG Inhibition on Replication Fork Dynamics

| Cell Line | Treatment | Endpoint | Result | Reference |

| U2OS | Olaparib (PARP inhibitor) | Replication fork speed | Accelerated | [5] |

| Ovarian Cancer Cells | PARG inhibitor | Replication fork stalling | Increased | [6] |

| HeLa | shRNA-mediated PARG inhibition | Replication fork progression | Slowed down | [6] |

| RMUGS | PARG inhibitor | Accumulation of single-stranded DNA gaps | Increased in sensitive cells | [7] |

Signaling Pathways and Experimental Workflows

DNA Damage Response and PARP/PARG Cycle

The following diagram illustrates the central role of the PARP/PARG cycle in coordinating the DNA damage response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Poly (ADP‐Ribose) Glycohydrolase‐Dependent dePARylation of PCNA Is Essential for DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brunel University Research Archive: The PARP-1 inhibitor Olaparib causes retention of γ-H2AX foci in BRCA1 heterozygote cells following exposure to gamma radiation [bura.brunel.ac.uk]

- 5. biorxiv.org [biorxiv.org]

- 6. DNA Replication Vulnerabilities Render Ovarian Cancer Cells Sensitive to Poly(ADP-Ribose) Glycohydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

Methodological & Application

Parg-IN-4 Protocol for In Vivo Mouse Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parg-IN-4 is a potent and orally bioavailable small molecule inhibitor of Poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response (DDR) pathway. PARG is responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains, a post-translational modification synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage. By inhibiting PARG, this compound leads to the accumulation of PAR chains, resulting in replication stress, DNA damage, and subsequent cell death, particularly in cancer cells with underlying DNA repair defects.[1][2] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, aimed at facilitating preclinical research and drug development.

Mechanism of Action

This compound exerts its anti-tumor effects by disrupting the normal function of the DNA damage response pathway. In response to DNA damage, PARP enzymes are activated and synthesize PAR chains on various nuclear proteins, including themselves. This PARylation serves as a scaffold to recruit DNA repair proteins to the site of damage. PARG is responsible for degrading these PAR chains, allowing the DNA repair process to be completed and the recruited factors to be released.

Inhibition of PARG by this compound prevents the degradation of PAR chains, leading to their accumulation. This persistent PARylation can lead to several downstream consequences detrimental to cancer cells:

-

Replication Fork Stalling: The accumulation of PAR chains can physically impede the progression of replication forks, leading to replication stress.[3]

-

DNA Damage Accumulation: The unresolved DNA lesions and stalled replication forks can collapse, leading to the formation of double-strand breaks, a highly toxic form of DNA damage.

-

Synthetic Lethality: In cancer cells with pre-existing defects in DNA repair pathways (e.g., mutations in BRCA1/2), the inhibition of PARG can be synthetically lethal. These cells are highly dependent on PARP-mediated repair, and the further disruption of the DDR by PARG inhibition leads to catastrophic DNA damage and cell death.[2]

-

Modulation of Signaling Pathways: Emerging evidence suggests that PARG inhibition can also impact other signaling pathways involved in cancer progression, such as the STAT3 pathway.

Data Presentation

In Vitro Potency of this compound

| Parameter | Value | Reference |

| EC50 | 1.9 nM | [4] |

In Vivo Efficacy of this compound in a Xenograft Mouse Model

| Mouse Model | Patient-Derived HBCx-34 Xenograft |

| Drug | This compound |

| Dosage | 100 mg/kg |

| Administration Route | Oral (p.o.) |

| Frequency | Once daily (QD) |

| Duration | 45 days |

| Efficacy | 110% Tumor Growth Inhibition (TGI) |

| Reference | [4] |

Note: A TGI of 100% indicates tumor stasis, while a value greater than 100% suggests tumor regression.

Pharmacokinetic Parameters of an Oral PARG Inhibitor in Mice (Reference Compound)

Disclaimer: Specific pharmacokinetic data for this compound in mice is not publicly available. The following data is for a different orally administered PARP inhibitor (Talazoparib) in wild-type FVB mice and is provided for reference purposes only.[5] Researchers should perform their own pharmacokinetic studies for this compound.

| Parameter | Value (for 0.5 mg/kg oral dose of Talazoparib) |

| Tmax (Time to maximum concentration) | ~1 hour |

| Cmax (Maximum plasma concentration) | ~20 ng/mL |

| AUC (Area under the curve) | ~150 ng*h/mL |

Experimental Protocols

Preparation of this compound Formulation for Oral Administration in Mice

This protocol yields a 2 mg/mL solution of this compound suitable for oral gavage in mice.[4]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a 20 mg/mL stock solution of this compound in DMSO.

-

Weigh the required amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve a final concentration of 20 mg/mL.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

-

-

Prepare the final 2 mg/mL dosing solution (for a 1 mL final volume):

-

In a sterile microcentrifuge tube, add 400 µL of PEG300.

-

Add 100 µL of the 20 mg/mL this compound stock solution in DMSO to the PEG300.

-

Vortex the mixture thoroughly.

-

Add 50 µL of Tween-80 to the mixture.

-

Vortex again to ensure homogeneity.

-

Add 450 µL of saline to the tube.

-

Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

-

-

Storage: The final dosing solution should be prepared fresh before each administration. The DMSO stock solution can be stored at -20°C for up to one month or at -80°C for up to six months.[4]

In Vivo Xenograft Mouse Model Protocol

This protocol describes a general workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Cancer cell line of interest (e.g., HBCx-34)

-

Matrigel (optional, can improve tumor take rate)

-

This compound formulation (prepared as described above)

-

Vehicle control (formulation without this compound)

-

Calipers for tumor measurement

-

Animal handling and dosing equipment (e.g., oral gavage needles)

Procedure:

-

Cell Culture and Implantation:

-

Culture the chosen cancer cell line under standard conditions.

-

On the day of implantation, harvest the cells and resuspend them in sterile PBS or culture medium. A mixture with Matrigel (e.g., 1:1 ratio) can be used.

-

Inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

-

Drug Administration:

-

Administer this compound (e.g., 100 mg/kg) or the vehicle control orally to the respective groups once daily.

-

The volume of administration should be based on the body weight of each mouse.

-

-

Efficacy Evaluation:

-

Continue treatment for the specified duration (e.g., 45 days).

-

Monitor animal health and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Calculate the Tumor Growth Inhibition (TGI) using the following formula:

-

TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100

-

-

Mandatory Visualizations

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for in vivo mouse studies.

References

- 1. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Parg-IN-4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parg-IN-4 is a potent and cell-permeable inhibitor of Poly(ADP-ribose) glycohydrolase (PARG).[1][2] PARG is a key enzyme in the DNA Damage Response (DDR) pathway, where it is responsible for the hydrolysis of poly(ADP-ribose) (PAR) chains synthesized by Poly(ADP-ribose) polymerases (PARPs).[3][4][5][6] By inhibiting PARG, this compound leads to the accumulation of PAR chains, which disrupts DNA repair processes and can induce cell death, particularly in cancer cells that have a high reliance on DDR mechanisms.[7] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

Mechanism of Action

Upon DNA damage, PARP enzymes are activated and synthesize PAR chains on themselves and other acceptor proteins. This PARylation process serves as a scaffold to recruit DNA repair machinery.[8] PARG reverses this process by degrading the PAR chains, allowing the repair process to complete and resetting the system.[7][8] this compound inhibits the enzymatic activity of PARG, leading to the persistence of PAR chains. This sustained PARylation can lead to the trapping of PARP on damaged DNA, replication fork stalling, and ultimately, cell cycle arrest and apoptosis.[8]

Applications in Cell Culture

-

Induction of synthetic lethality: In cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARG by this compound can lead to synthetic lethality.

-

Sensitization to DNA damaging agents: this compound can enhance the efficacy of chemotherapy and radiotherapy by preventing the repair of DNA damage induced by these agents.[9]

-

Investigation of the DNA Damage Response: As a specific inhibitor, this compound is a valuable tool to study the role of PARG and PARylation in various cellular processes.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.

Table 1: EC50 and IC50 Values of this compound in Cancer Cell Lines [1][2]

| Cell Line | Cancer Type | Assay Type | Endpoint | Value (nM) |

| SNU601 | Not Specified | Cell Viability | EC50 | 11 |

| RMUGS | Ovarian Cancer | Cell Viability | EC50 | 4.2 |

| RMUG-S | Ovarian Cancer | Anti-proliferative | IC50 | 8 |